molecular formula C5H10O3 B092095 3,3-Dimethoxypropionaldehyde CAS No. 19060-10-7

3,3-Dimethoxypropionaldehyde

Cat. No. B092095
CAS RN: 19060-10-7
M. Wt: 118.13 g/mol
InChI Key: KXVQJIFNPZJOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethoxypropionaldehyde is a chemical compound that is related to various research areas, including the synthesis of flavor compounds, the study of beer aging, and the development of new materials with specific electronic properties. While the provided papers do not directly discuss 3,3-Dimethoxypropionaldehyde, they do involve related compounds and reactions that can shed light on the properties and reactivity of aldehydes with methoxy groups.

Synthesis Analysis

The synthesis of compounds related to 3,3-Dimethoxypropionaldehyde can be complex and involves multiple steps. For instance, the oxidation of acrylic acid in methanol over a PdCl2/CuCl2 catalyst leads to the formation of methyl 3,3-dimethoxypropionate, which suggests that similar catalytic systems could potentially be used for synthesizing 3,3-Dimethoxypropionaldehyde . Additionally, the synthesis of 3-methylthiopropionaldehyde diethyl acetal from 3-methylthiopropional with ethanol and triethyl orthoformate indicates that aldehydes with substituents can undergo acetal formation under the right conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to 3,3-Dimethoxypropionaldehyde can be determined using techniques such as X-ray crystallography, as demonstrated in the study of isomeric diphenylethenyl-disubstituted dimethoxycarbazoles . These techniques can reveal the arrangement of atoms within a molecule and provide insight into the molecular order and solid-state structures.

Chemical Reactions Analysis

Aldehydes with methoxy groups can participate in various chemical reactions. For example, 3-methylthiopropionaldehyde is a potential precursor for dimethyl trisulfide in aged beers, indicating that aldehydes can be involved in flavor compound formation during storage . The reactivity patterns of activated indoles with 2-methyl substituents show that these compounds can undergo electrophilic substitution and addition reactions, which could be relevant for understanding the reactivity of 3,3-Dimethoxypropionaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3,3-Dimethoxypropionaldehyde can vary widely. For instance, the diphenylethenyl-disubstituted dimethoxycarbazoles exhibit high thermal stabilities and different electronic properties depending on their molecular structure, which could be indicative of the stability and reactivity of 3,3-Dimethoxypropionaldehyde . The study of 3-hydroxy-2,2-dimethylpropionaldehyde and its dimer reveals information about the equilibria and stereochemistry of dimers formed by aldehydes, which could be relevant for understanding the behavior of 3,3-Dimethoxypropionaldehyde in solution .

properties

IUPAC Name

3,3-dimethoxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-7-5(8-2)3-4-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVQJIFNPZJOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172543
Record name 3,3-Dimethoxypropionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethoxypropionaldehyde

CAS RN

19060-10-7
Record name 3,3-Dimethoxypropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19060-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethoxypropionaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019060107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethoxypropionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethoxypropanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.